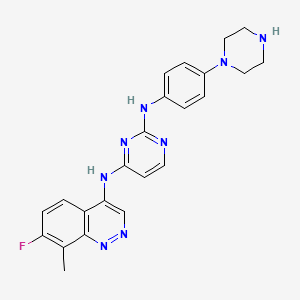
2'-Deoxyadenosine-d1 (monohydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine-d1 (monohydrate): Adenine deoxyriboside , is a deoxyribonucleoside. It is a derivative of adenosine, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom. This compound is a crucial building block of deoxyribonucleic acid (DNA) and plays a significant role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine-d1 (monohydrate) typically involves the glycosylation of adenine with a protected deoxyribose derivative. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond. The protecting groups are then removed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of 2’-Deoxyadenosine-d1 (monohydrate) involves large-scale glycosylation reactions followed by purification processes such as crystallization or chromatography to achieve high purity. The compound is then dried to obtain the monohydrate form.
化学反応の分析
Types of Reactions:
Oxidation: 2’-Deoxyadenosine-d1 (monohydrate) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the adenine base.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of 2’-Deoxyadenosine-d1.
Reduction: Reduced forms of the compound.
Substitution: Substituted adenine derivatives.
科学的研究の応用
Chemistry: 2’-Deoxyadenosine-d1 (monohydrate) is used as a standard in nucleoside supplementation studies and for estimating DNA global methylation rates in various biological samples.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms. It is also used to reverse the inhibition of human immunodeficiency virus (HIV-1) and hepatitis B virus (HBV) by certain proteins.
Medicine: In medical research, 2’-Deoxyadenosine-d1 (monohydrate) is studied for its potential therapeutic applications, particularly in antiviral therapies.
Industry: The compound is used in the production of nucleoside analogues and other related compounds for various industrial applications.
作用機序
2’-Deoxyadenosine-d1 (monohydrate) exerts its effects by incorporating into DNA during replication and repair processes. It can affect cyclic adenosine monophosphate (cAMP) levels in cells under energy stress conditions. The compound interacts with various molecular targets, including enzymes involved in DNA synthesis and repair pathways.
類似化合物との比較
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
- Thymidine
Comparison: 2’-Deoxyadenosine-d1 (monohydrate) is unique due to its specific role in DNA synthesis and repair. While similar compounds like 2’-Deoxyguanosine and 2’-Deoxycytidine also play roles in DNA synthesis, 2’-Deoxyadenosine-d1 is particularly important for its involvement in specific biological processes and its potential therapeutic applications.
特性
分子式 |
C10H15N5O4 |
|---|---|
分子量 |
270.26 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-5-deuterio-2-(hydroxymethyl)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i7D; |
InChIキー |
WZJWHIMNXWKNTO-IQYJIMAFSA-N |
異性体SMILES |
[2H][C@@]1(C[C@@H]([C@H](O1)CO)O)N2C=NC3=C(N=CN=C32)N.O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
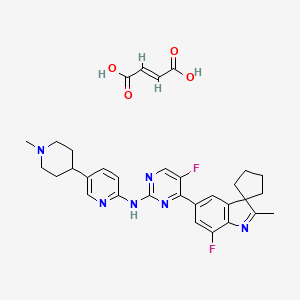
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
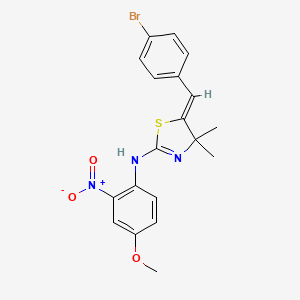
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
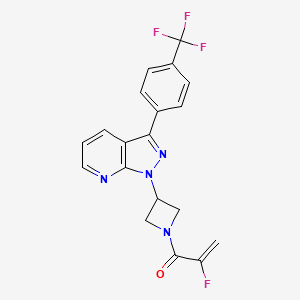
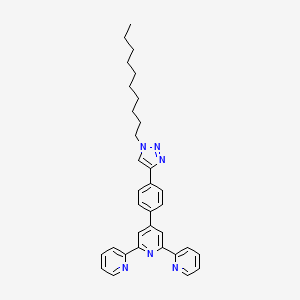


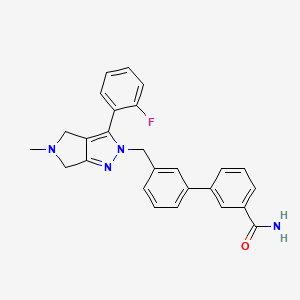
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
